[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
Overview
Description
The compound of interest, “[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-”, is a derivative of biphenyl which is a molecule consisting of two benzene rings connected by a single bond. The carbonitrile functional group (-CN) attached to the biphenyl structure indicates the presence of a nitrile group, which is known for its reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of biphenyl carbonitrile derivatives can be achieved through various methods. For instance, biphenyl-4-carbonitrile can be synthesized from biphenyl-4-carboxamide using a dehydrating agent such as thionyl chloride in an environmentally friendly manner . Another example includes the synthesis of complex derivatives involving the carbonitrile group, such as the preparation of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, which are obtained through a facile pathway starting with p-phenylenediamine .
Molecular Structure Analysis
The molecular structure of biphenyl carbonitrile derivatives has been extensively studied using various spectroscopic techniques. For example, the molecular structure and spectroscopic data of 4'-methylbiphenyl-2-carbonitrile were computed using density functional theory (DFT) and confirmed by experimental techniques such as FT-IR, FT-Raman, NMR, and UV . Similarly, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, revealing that the substituents on the benzene rings are nearly coplanar with the rings themselves .
Chemical Reactions Analysis
Biphenyl carbonitriles can participate in various chemical reactions due to the presence of the reactive nitrile group. For instance, the molecular complexes of biphenyl-4,4'-dicarbonitrile with metal chlorides can catalyze the polymerization of the dinitrile, indicating the potential for these compounds to be used in catalysis . Additionally, the coupling reactions involving carbonitrile derivatives, such as the synthesis of triazene derivatives from 5-aminopyrazol-4-carbonitrile, demonstrate the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carbonitrile derivatives have been characterized through experimental and computational studies. The vibrational spectroscopic analysis and molecular structure studies of 4'-methylbiphenyl-2-carbonitrile provide insights into the vibrational modes and geometrical parameters of the molecule . The electronic properties, such as HOMO and LUMO energies, and the first hyperpolarizability values suggest that these compounds could be good candidates for nonlinear optical materials . Additionally, the study of the molecular structure of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile by DFT methods further elucidates the therapeutic properties of these compounds .
Scientific Research Applications
Material Science and Liquid Crystal Research
One of the primary applications of biphenyl-4-carbonitrile derivatives is in the field of liquid crystals. For instance, sulfur-linked cyanobiphenyl-based liquid crystal dimers containing this structural motif have shown promising characteristics for twist-bend nematic phases, highlighting their potential in advanced display technologies (Cruickshank et al., 2019). These findings underscore the critical role of the molecular design in dictating the physical properties of liquid crystalline materials, which are crucial for their performance in displays and other optical devices.
Organic Synthesis and Chemical Transformations
Biphenyl-4-carbonitrile serves as a precursor in various organic transformations. A notable application is its regioselectivity control in chemical reactions, such as the Birch reductive alkylation, which allows for the production of alkylated derivatives with potential applications in drug development and material science (Fedyushin et al., 2017). Such controlled synthetic strategies are fundamental for the creation of complex organic molecules with specific functional properties.
Optoelectronic Applications
The compound's derivatives have found applications in optoelectronic devices, including organic light-emitting diodes (OLEDs). For example, naphthalene-based host materials incorporating biphenyl-4-carbonitrile units have been synthesized and shown to enable highly efficient red phosphorescent OLEDs at low doping ratios (Li et al., 2018). These materials demonstrate the compound's utility in achieving improved device performance, offering insights into the development of more cost-effective and efficient OLED technologies.
Safety And Hazards
properties
IUPAC Name |
4-(4-nonylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)22-16-12-20(18-23)13-17-22/h10-17H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSMJNHKIHBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068787 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
CAS RN |
52709-85-0 | |
Record name | 4′-Nonyl[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52709-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-nonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nonyl[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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